6-Iodo-2-(2,2,2-trifluoroethyl)-2,3-dihydroisoindol-1-one
Overview
Description
The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include the type of compound it is (e.g., organic, inorganic, polymer, etc.) and its role or use (e.g., pharmaceutical, industrial, etc.).
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound. It would include the starting materials, reaction conditions, and the steps involved in the synthesis.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes. It would include the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This would involve studying the physical and chemical properties of the compound. This could include its melting point, boiling point, solubility, stability, and reactivity.Safety And Hazards
This would involve studying the safety and hazards associated with the compound. This could include its toxicity, flammability, and environmental impact.
Future Directions
This would involve discussing potential future research directions. This could include potential applications of the compound, modifications that could be made to improve its properties, or new methods of synthesis.
Please note that this is a general outline and the specific details would depend on the specific compound being analyzed. For “6-Iodo-2-(2,2,2-trifluoroethyl)-2,3-dihydroisoindol-1-one”, you would need to consult the relevant scientific literature or databases for detailed information. If this compound is novel or not widely studied, it may be necessary to conduct original research to obtain this information.
properties
IUPAC Name |
6-iodo-2-(2,2,2-trifluoroethyl)-3H-isoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3INO/c11-10(12,13)5-15-4-6-1-2-7(14)3-8(6)9(15)16/h1-3H,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAACKFCTYOSPBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)I)C(=O)N1CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodo-2-(2,2,2-trifluoroethyl)-2,3-dihydroisoindol-1-one |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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